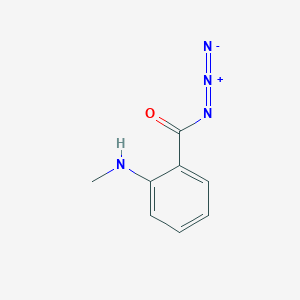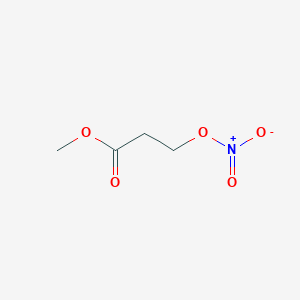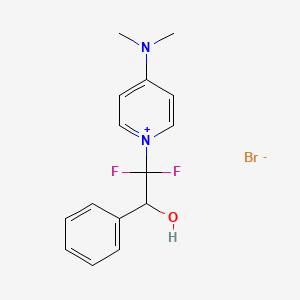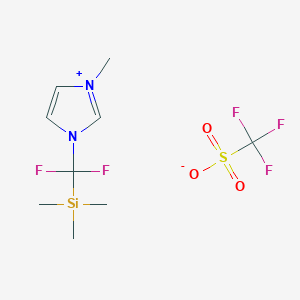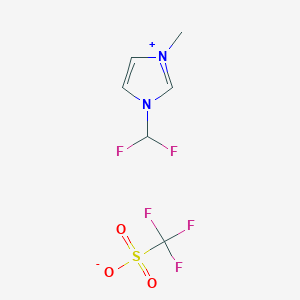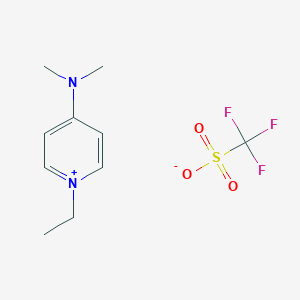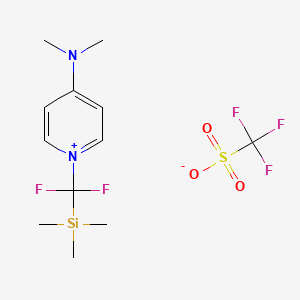
1-(Difluoro-trimethylsilyl-methyl)-4-dimethylamino-pyridinium triflate
概要
説明
1-(Difluoro-trimethylsilyl-methyl)-4-dimethylamino-pyridinium triflate is a unique organosilicon compound that has garnered interest in various fields of chemistry due to its distinctive chemical properties. This compound is characterized by the presence of a difluoro-trimethylsilyl-methyl group attached to a pyridinium ring, which is further substituted with a dimethylamino group. The triflate anion serves as a counterion, contributing to the compound’s stability and solubility in organic solvents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoro-trimethylsilyl-methyl)-4-dimethylamino-pyridinium triflate typically involves the reaction of 4-dimethylaminopyridine with difluoro(trimethylsilyl)methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like acetonitrile under reflux conditions. The resulting intermediate is then treated with trifluoromethanesulfonic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
1-(Difluoro-trimethylsilyl-methyl)-4-dimethylamino-pyridinium triflate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the pyridinium ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, particularly involving the difluoro-trimethylsilyl-methyl group.
Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the trimethylsilyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted pyridinium derivatives.
Oxidation: Oxidation leads to the formation of difluoromethyl ketones or alcohols.
Reduction: Reduction results in the formation of difluoromethylated amines or hydrocarbons.
科学的研究の応用
1-(Difluoro-trimethylsilyl-methyl)-4-dimethylamino-pyridinium triflate has several scientific research applications:
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Industry: The compound is used in the synthesis of specialty chemicals and materials, including agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-(Difluoro-trimethylsilyl-methyl)-4-dimethylamino-pyridinium triflate involves the interaction of the difluoro-trimethylsilyl-methyl group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The pyridinium ring enhances the compound’s reactivity by stabilizing the transition state during chemical reactions. The triflate anion serves as a good leaving group, facilitating nucleophilic substitution reactions.
類似化合物との比較
Similar Compounds
- Diethyl (difluoro(trimethylsilyl)methyl)phosphonate
- Difluoromethyl(trimethylsilyl)amine
- Trimethylsilyl difluoromethyl ether
Uniqueness
1-(Difluoro-trimethylsilyl-methyl)-4-dimethylamino-pyridinium triflate is unique due to the presence of both a difluoro-trimethylsilyl-methyl group and a pyridinium ring. This combination imparts distinctive chemical properties, such as enhanced stability and reactivity, making it a valuable reagent in organic synthesis and other scientific research applications.
特性
IUPAC Name |
1-[difluoro(trimethylsilyl)methyl]-N,N-dimethylpyridin-1-ium-4-amine;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2N2Si.CHF3O3S/c1-14(2)10-6-8-15(9-7-10)11(12,13)16(3,4)5;2-1(3,4)8(5,6)7/h6-9H,1-5H3;(H,5,6,7)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDZNSSFMSMJRI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)C(F)(F)[Si](C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F5N2O3SSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80776695 | |
| Record name | 1-[Difluoro(trimethylsilyl)methyl]-4-(dimethylamino)pyridin-1-ium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80776695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368873-80-7 | |
| Record name | 1-[Difluoro(trimethylsilyl)methyl]-4-(dimethylamino)pyridin-1-ium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80776695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


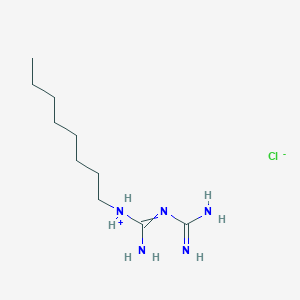
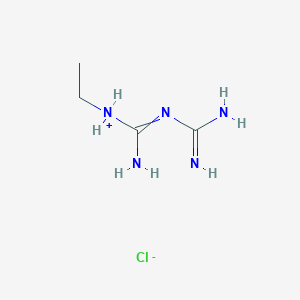
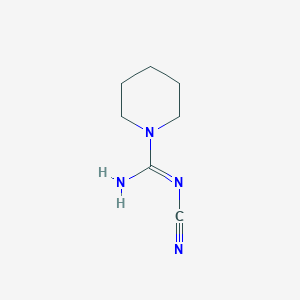
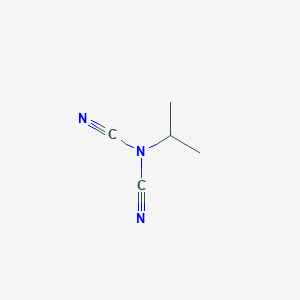
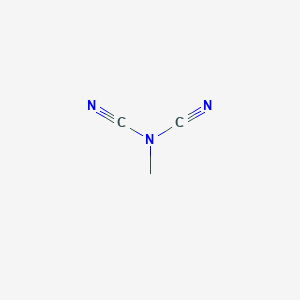
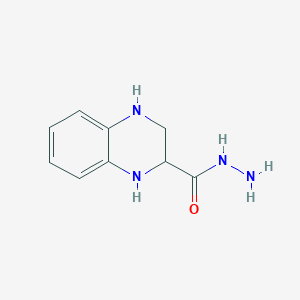
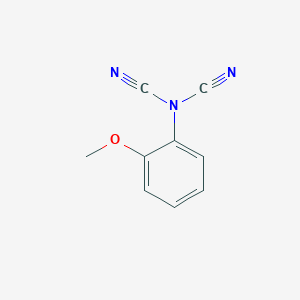
![1-Cyano-3-[2-(2-cyanocarbamimidamido)ethyl]guanidine](/img/structure/B8047435.png)
